



# Application Notes and Protocols for Oral Administration of WBC100 to Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WBC100    |           |
| Cat. No.:            | B10861043 | Get Quote |

These application notes provide detailed protocols for the oral administration of **WBC100**, a potent and selective c-Myc degrader, to mouse models for preclinical research. The information is intended for researchers, scientists, and drug development professionals.

### Introduction

**WBC100** is an orally active small molecule that functions as a "molecular glue" to induce the degradation of the c-Myc oncoprotein.[1][2][3][4] Deregulation of c-Myc is implicated in a majority of human cancers, making it a critical therapeutic target.[3][4] **WBC100** selectively targets c-Myc for degradation via the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway, leading to apoptosis in cancer cells with c-Myc overexpression.[1][2][3][4][5] Preclinical studies have demonstrated its potent anti-tumor activity in various xenograft mouse models with good tolerability.[2][4][5]

## **Mechanism of Action**

**WBC100** acts by binding to both the c-Myc protein and the E3 ubiquitin ligase CHIP. This induced proximity facilitates the ubiquitination of c-Myc, marking it for degradation by the 26S proteasome. This targeted degradation of c-Myc leads to the suppression of tumor growth and apoptosis in c-Myc-driven cancers.[1][2][3][5]





Click to download full resolution via product page

Caption: Mechanism of action of **WBC100** in inducing c-Myc degradation.

## **Quantitative Data Summary**

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of **WBC100** from preclinical studies.



Table 1: In Vitro Cytotoxicity of WBC100 in c-Myc Overexpressing Cancer Cell Lines

| Cell Line | Cancer Type            | IC50 (nM) |
|-----------|------------------------|-----------|
| MOLM-13   | Acute Myeloid Leukemia | 16        |
| H9        | T-cell Lymphoma        | 17        |
| Mia-paca2 | Pancreatic Cancer      | 61        |

Data sourced from MedchemExpress and Probechem Biochemicals product pages.[1][2]

Table 2: In Vivo Anti-tumor Activity of Orally Administered **WBC100** in a MOLM-13 Xenograft Model

| Dosage Regimen         | Duration | Outcome                                                                      |
|------------------------|----------|------------------------------------------------------------------------------|
| 0.1 mg/kg, twice daily | 21 days  | Significantly inhibited tumor growth and prolonged survival.                 |
| 0.2 mg/kg, twice daily | 21 days  | Eradicated MOLM-13-<br>luciferase cells; disease-free<br>survival at day 35. |
| 0.4 mg/kg, twice daily | 21 days  | Eradicated MOLM-13-<br>luciferase cells; disease-free<br>survival at day 35. |
| 0.4 mg/kg, once daily  | 14 days  | Eliminated refractory MOLM-<br>13-luciferase cells.                          |
| 0.8 mg/kg, once daily  | 14 days  | Eliminated refractory MOLM-<br>13-luciferase cells.                          |

Data extracted from preclinical studies.[1][3]

# **Experimental Protocols Formulation of WBC100 for Oral Administration**



This protocol yields a 2.5 mg/mL clear solution of **WBC100** suitable for oral gavage in mice.

#### Materials:

- WBC100 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile tips

#### Procedure:

- Prepare a 25.0 mg/mL stock solution of WBC100 in DMSO.
- To prepare a 1 mL working solution, add 100  $\mu$ L of the DMSO stock solution to 400  $\mu$ L of PEG300.
- Mix thoroughly until the solution is homogenous.
- Add 50 μL of Tween-80 and mix again until evenly distributed.
- Add 450 μL of Saline to bring the final volume to 1 mL.
- Vortex the solution to ensure it is clear and homogenous.

Note: For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.[1]

## **Protocol for Oral Gavage in Mice**



This protocol outlines the standard procedure for administering **WBC100** solution to mice via oral gavage. This procedure should only be performed by trained personnel.

#### Materials:

- WBC100 dosing solution
- Mouse scale
- 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[6]
- 1 mL syringe
- 70% ethanol for disinfection

#### Procedure:

- Animal Preparation:
  - Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume is 10 ml/kg.[6]
  - Measure the length from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle. Mark this length on the needle.[7]
- Restraint:
  - Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent movement.[7]
  - Gently extend the mouse's head back to create a straight line from the mouth to the esophagus.[6]
- Gavage Needle Insertion:
  - Attach the gavage needle to the syringe filled with the calculated dose of WBC100 solution.

## Methodological & Application





- Gently insert the gavage needle into the diastema (the gap behind the incisors) of the mouse's mouth.[8]
- Advance the needle smoothly along the upper palate until it passes into the esophagus.
  The mouse may exhibit a swallowing reflex.[6]
- Crucially, if any resistance is met, do not force the needle. Withdraw and attempt reinsertion.[7]
- Dose Administration:
  - Once the needle is correctly positioned in the esophagus, slowly administer the WBC100 solution over 2-3 seconds.[8]
  - Administering the solution too quickly can cause reflux.
- Post-Administration Monitoring:
  - Gently remove the gavage needle following the same path of insertion.
  - Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[6]
  - Continue to monitor the animals 12-24 hours post-dosing.[6][9]





Click to download full resolution via product page

Caption: Experimental workflow for oral administration of **WBC100** to mice.



## **Safety and Tolerability**

In preclinical studies, **WBC100** was well-tolerated in mice at efficacious doses.[5] Continuous oral administration of 0.4 mg/kg twice daily for two weeks to healthy mice showed no systemic toxicity, with no significant changes in body weight, blood counts, or liver enzymes.[5] A first-in-human phase I trial has also shown a tolerable safety profile in patients with advanced solid tumors.[10][11]

Disclaimer: These protocols are for research purposes only. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. WBC100 (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. asco.org [asco.org]







 To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of WBC100 to Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861043#protocols-for-oral-administration-of-wbc100-to-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com